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Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B15607193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Zoldonrasib (RMC-9805), a first-

in-class, orally bioavailable, covalent inhibitor of the KRAS G12D mutation. Zoldonrasib
represents a significant advancement in targeting RAS-addicted cancers, particularly those

driven by the historically "undruggable" G12D mutation.

Chemical Structure and Physicochemical Properties
Zoldonrasib is a complex macrocyclic peptide mimetic. Its structure is optimized for high

affinity and selective covalent engagement with the target protein.

IUPAC Name: (2S)-2-Cyclopentyl-2-[(5S)-7-{[(2R,3R)-3-cyclopropyl-1-methyl-2-

aziridinyl]carbonyl}-2,7-diazaspiro[4.4]non-2-yl]-N-[(6S,8S,14S)-21-{5-(4-cyclopropyl-1-

piperazinyl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl }-18,18-dimethyl-9,15-dioxo-22-(2,2,2-

trifluoroethyl)-5,16-dioxa-2,10,22,28-

tetraazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(25),20,23,26-tetraen-8-

yl]acetamide[1]

SMILES: O=C(N1CCC[C@@H]2N1)--INVALID-LINK--OCCN3C4=CC5=C(N(CC(F)(F)F)--

INVALID-LINK--OC)N=CC(N7CCN(C8CC8)CC7)=C6)=C5CC(C)

(C)COC2=O)C=C4">C@HNC(--INVALID-LINK--C%13CCCC%13)=O[1]

Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15607193?utm_src=pdf-interest
https://www.benchchem.com/product/b15607193?utm_src=pdf-body
https://www.benchchem.com/product/b15607193?utm_src=pdf-body
https://www.benchchem.com/product/b15607193?utm_src=pdf-body
https://en.wikipedia.org/wiki/Zoldonrasib
https://en.wikipedia.org/wiki/Zoldonrasib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the key physicochemical properties of Zoldonrasib.

Property Value Source

Molecular Formula C₆₃H₈₈F₃N₁₁O₇ --INVALID-LINK--

Molecular Weight 1168.44 g/mol --INVALID-LINK--

CAS Number 2922732-54-3 --INVALID-LINK--

Appearance White to yellow solid --INVALID-LINK--

Predicted logP 7.2 --INVALID-LINK--

pKa Data not publicly available

Solubility
Soluble in DMSO (≥ 85.58

mM)
--INVALID-LINK--

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
--INVALID-LINK--

Pharmacological Properties and Mechanism of
Action
Zoldonrasib is a highly selective inhibitor of the active, GTP-bound conformation of KRAS

G12D, often referred to as KRAS(ON).

Mechanism of Action: Tri-Complex Formation

Unlike inhibitors that target the inactive state of KRAS, Zoldonrasib employs a novel

"molecular glue" mechanism.[2] It functions by first forming a non-covalent binary complex with

the intracellular chaperone protein, cyclophilin A (CypA).[2][3] This Zoldonrasib-CypA complex

then acts as a scaffold, presenting the inhibitor to the active KRAS G12D protein. This creates

a stable, high-affinity ternary complex (tri-complex), which facilitates the covalent and

irreversible binding of Zoldonrasib to the mutant aspartate residue at position 12.[2][3] This

covalent modification locks KRAS G12D in an inactive state, preventing downstream signaling.

[3]
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Step 1: Binary Complex Formation

Step 2: Tri-Complex Formation & Covalent Inhibition
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Zoldonrasib's tri-complex mechanism of action.

In Vitro Activity

Zoldonrasib demonstrates potent and selective activity in KRAS G12D mutant cancer cell

lines.
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Assay Type Cell Line Parameter Value Source

RAS Pathway

Inhibition
AsPC-1 (PDAC) pERK EC₅₀ 23 nM --INVALID-LINK--

Cell Viability AsPC-1 (PDAC) CTG EC₅₀ 17 nM --INVALID-LINK--

Covalent

Modification Rate

Biochemical

Assay
k_inact/K_I 102 M⁻¹s⁻¹ --INVALID-LINK--

Cytokine

Modulation
eCT26 (CRC) Concentration 100 nM --INVALID-LINK--

Preclinical and Clinical Development
KRAS Signaling Pathway

The KRAS protein is a critical node in cell signaling. When activated by upstream signals (e.g.,

from EGFR), it triggers multiple downstream pathways, including the RAF-MEK-ERK (MAPK)

and PI3K-AKT pathways, which drive cell proliferation and survival. The G12D mutation leads

to constitutive activation of these pathways. Zoldonrasib's inhibition of KRAS G12D effectively

shuts down this oncogenic signaling.
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Simplified KRAS signaling pathway and Zoldonrasib's point of inhibition.
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In Vivo Studies

In preclinical xenograft models of KRAS G12D-mutated cancers, orally administered

Zoldonrasib (100 mg/kg, daily) demonstrated significant antitumor activity, including tumor

regressions.[4] Studies also showed that Zoldonrasib modulates the tumor microenvironment

by decreasing myeloid-derived suppressor cells (MDSCs) and increasing cytotoxic T cells,

suggesting a potential synergy with immunotherapies.[4]

Clinical Trials

Zoldonrasib is being evaluated in the multicenter, open-label Phase 1/2 clinical trial RMC-

9805-001 (NCT06040541) for patients with advanced solid tumors harboring a KRAS G12D

mutation.

Clinical Efficacy (Phase 1 Data)

Indication Dose
Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Source

Non-Small Cell

Lung Cancer

(NSCLC)

1200 mg QD
61% (11/18

patients)

89% (16/18

patients)
--INVALID-LINK--

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

1200 mg QD 30% 80% --INVALID-LINK--

Safety and Tolerability (Phase 1 Data)

Zoldonrasib has been generally well-tolerated. The recommended Phase 2 dose (RP2D) was

established at 1200 mg once daily (QD).
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Adverse Event (Any Grade) Frequency (at 1200 mg QD)

Nausea 27-39%

Diarrhea 20-24%

Vomiting 15-18%

Rash 10-12%

Most treatment-related adverse events were Grade 1 or 2. Grade 3 events were infrequent,

and no Grade 4 or 5 events were observed.

Experimental Protocols & Methodologies
Preclinical Evaluation Workflow

The preclinical assessment of a targeted inhibitor like Zoldonrasib follows a structured

workflow to establish potency, selectivity, and in vivo efficacy.
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In Vitro Characterization
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A general workflow for the preclinical evaluation of Zoldonrasib.
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Protocol 1: Cell Viability Assay (CTG/MTT)

This protocol assesses the effect of Zoldonrasib on the viability of KRAS G12D-mutant cancer

cells.

Cell Seeding: Plate KRAS G12D-mutant cells (e.g., AsPC-1, MIA PaCa-2) in 96-well plates

at a density of 3,000-5,000 cells/well. Allow cells to adhere for 24 hours.

Compound Preparation: Prepare a serial dilution of Zoldonrasib in culture medium from a

DMSO stock. The final DMSO concentration should not exceed 0.5%.

Treatment: Replace the medium in the wells with the prepared Zoldonrasib dilutions.

Include vehicle control (DMSO) and no-cell (media only) wells.

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

Viability Measurement:

For CellTiter-Glo (CTG): Add CTG reagent to each well according to the manufacturer's

instructions. Measure luminescence using a plate reader.

For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize

the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability

against the log-transformed drug concentration. Calculate the EC₅₀ value using non-linear

regression analysis.

Protocol 2: Western Blot for RAS Pathway Inhibition

This protocol measures the inhibition of downstream KRAS signaling (pERK).

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with

varying concentrations of Zoldonrasib for a specified time (e.g., 2, 6, or 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate

them on a 4-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2

(Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to

total ERK and the loading control to determine the dose-dependent inhibition.

Protocol 3: Formulation for In Vivo Oral Administration

This protocol describes the preparation of Zoldonrasib for oral gavage in animal studies.

Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.

Dissolution:

Weigh the required amount of Zoldonrasib powder.

Add the 10% DMSO component first and vortex to dissolve the compound.
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Sequentially add the 40% PEG300, 5% Tween-80, and 45% Saline, mixing thoroughly

after each addition.

Final Formulation: The final solution should be clear. If precipitation occurs, gentle heating

and/or sonication can be used to aid dissolution. A typical final concentration for dosing is ≥

2.5 mg/mL.[4]

Synthesis
The chemical synthesis of Zoldonrasib is a multi-step process involving the assembly of

complex peptide-like fragments and macrocyclization. The detailed synthetic route is

proprietary but is described in patent literature, such as WO2023060253A1. The synthesis

generally involves the preparation of key building blocks, including the aziridine warhead, the

spirocyclic core, and the macrocyclic backbone, followed by their sequential coupling and final

cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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